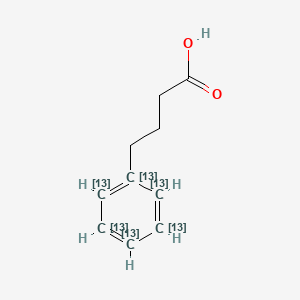

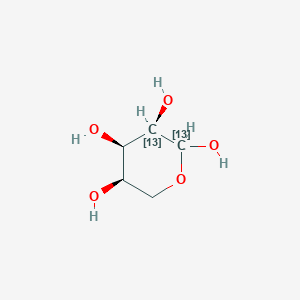

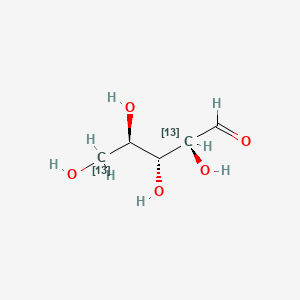

![molecular formula C10H14N2O5 B584012 [2'-13C]thymidine CAS No. 185553-96-2](/img/structure/B584012.png)

[2'-13C]thymidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine is found in all living organisms as a structural component of DNA . The chemical formula is C10H14N2O5 . Its molar mass is 242.229 g/mol . Chemically, it occurs as white crystalline powder .

Synthesis Analysis

A novel thymidine phosphorylase has been used to synthesize pharmaceutically relevant nucleoside analogues . Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides . Tritium labelled (H3) thymidine and autoradiography were originally developed as DNA probes .

Molecular Structure Analysis

Thymidine has a molecular formula of CHNO, with an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .

Chemical Reactions Analysis

Thymidine can undergo various chemical reactions. For instance, flexible alkyne-linked thymidine phosphoramidites and triphosphates have been used for chemical or polymerase synthesis and fast postsynthetic DNA functionalization through copper-catalyzed alkyne−azide 1,3-dipolar cycloaddition . Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU .

Physical And Chemical Properties Analysis

Thymidine is a pyrimidine deoxynucleoside with a molecular formula of C10H14N2O5 . It has an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The thermal decomposition processes for ten pyrimidine nucleoside analogs were measured with thermogravimetry and differential scanning calorimetry .

Aplicaciones Científicas De Investigación

DNA Synthesis Tracking

[2’-13C]thymidine: is utilized in the study of DNA synthesis during the S-phase of the cell cycle. It serves as an analogue that can be incorporated into replicating DNA, thereby marking dividing cells for characterization . This application is crucial in fields like stem cell research, cancer biology, and parasitology, where understanding cell proliferation is essential.

Viral DNA Modification Studies

The compound is instrumental in researching the hypermodification pathways of thymidine in viral DNA. Such modifications are a defense mechanism against host endonucleases and involve complex biosynthetic origins . This has implications for understanding viral evolution and developing antiviral strategies.

Cytotoxicity Assessment

In biomedical research, assessing the cytotoxic effects of synthetic thymidine analogs like [2’-13C]thymidine is vital. It helps determine the safety and viability of these compounds for in vivo studies . This is particularly relevant in drug development and toxicological studies.

Mecanismo De Acción

Target of Action

[2’-13C]Thymidine, also known as Thymidine-2’-13C, primarily targets several key enzymes involved in DNA synthesis and cellular growth. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage .

Mode of Action

Thymidine is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . As a substrate, [2’-13C]Thymidine interacts with its target enzymes, leading to the phosphorylation of thymidine to its monophosphate form (dTMP) within the cytosol . This is a critical step in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell .

Biochemical Pathways

The action of [2’-13C]Thymidine affects the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage repair . The compound is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol . Successive enzymes within the cytosol then convert dTMP to its triphosphate form deoxythymidine triphosphate (dTTP) prior to DNA replication .

Result of Action

The action of [2’-13C]Thymidine results in the production of dTTP, which is essential for DNA synthesis and cellular growth . It also plays a vital role in DNA repair following DNA damage . The availability of dTTP is crucial for the replacement of damaged nucleotides during DNA repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2’-13C]Thymidine. For instance, in low glucose microenvironments close to areas of tumor necrosis, thymidine catabolism has been found to be a critical event in cancer cell metabolism and survival

Direcciones Futuras

Hyperpolarized 13C MRI/S, which includes [2’-13C]thymidine, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . Thymidine has also been shown to decrease the DNA damage and apoptosis caused by tumor-treating fields in cancer cell lines .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-IWTXITHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/no-structure.png)

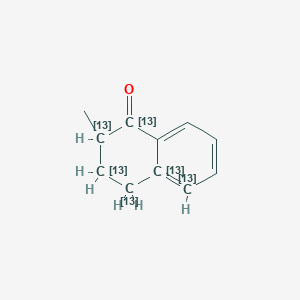

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)